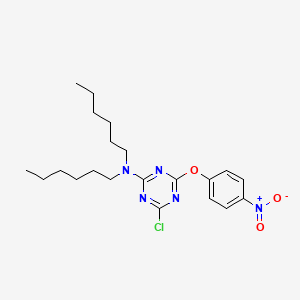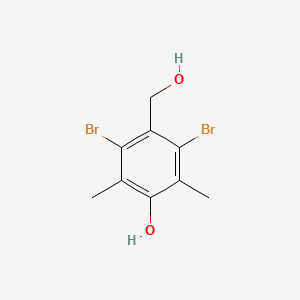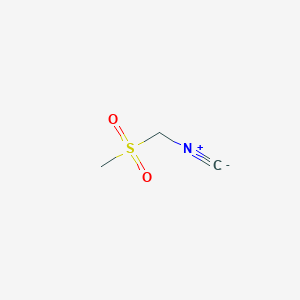
Isocyano(methanesulfonyl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isocyano(methanesulfonyl)methane is an organosulfur compound characterized by the presence of both an isocyano group and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isocyano(methanesulfonyl)methane typically involves the reaction of methanesulfonyl chloride with an appropriate isocyanide precursor. One common method involves the reaction of methanesulfonyl chloride with methyl isocyanide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes steps such as purification and isolation of the final product to ensure it meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Isocyano(methanesulfonyl)methane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonyl derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Isocyano(methanesulfonyl)methane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, particularly in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of isocyano(methanesulfonyl)methane involves its ability to interact with various molecular targets through its isocyano and methanesulfonyl groups. These interactions can lead to covalent modifications of target molecules, affecting their function and activity. For example, the compound can inhibit bacterial enzymes by covalently binding to active site cysteines, leading to the disruption of essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: An organosulfur compound with similar sulfonyl group but lacks the isocyano group.
Methanesulfonyl chloride: A related compound used as a reagent in organic synthesis.
Tosylates and mesylates: Compounds with sulfonyl groups used as leaving groups in substitution reactions
Uniqueness
Isocyano(methanesulfonyl)methane is unique due to the presence of both isocyano and methanesulfonyl groups, which confer distinct reactivity and functional properties. This dual functionality makes it a versatile compound in various chemical and biological applications .
Properties
CAS No. |
115084-04-3 |
|---|---|
Molecular Formula |
C3H5NO2S |
Molecular Weight |
119.14 g/mol |
IUPAC Name |
isocyano(methylsulfonyl)methane |
InChI |
InChI=1S/C3H5NO2S/c1-4-3-7(2,5)6/h3H2,2H3 |
InChI Key |
VYUZAWHIOAWCTR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



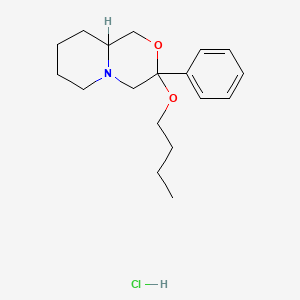
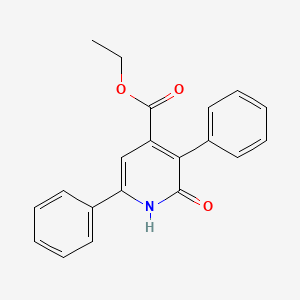
![Copper, [4-(methoxycarbonyl)phenyl]-](/img/structure/B14293989.png)
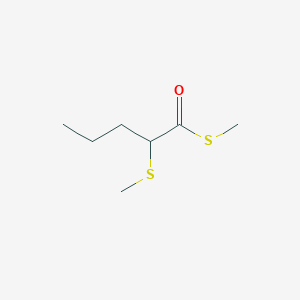
![2,5-Dimethyl-4-[(3-methylphenyl)methyl]pyridine](/img/structure/B14294005.png)
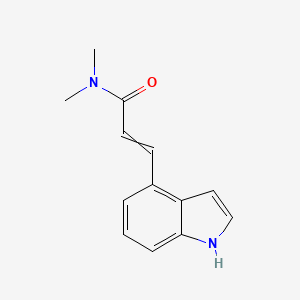
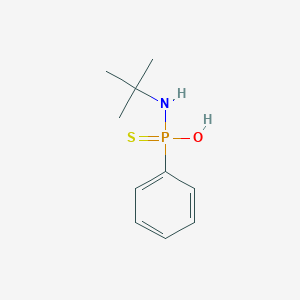
![Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]-](/img/structure/B14294032.png)
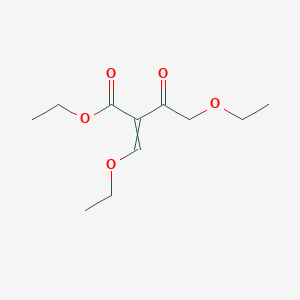
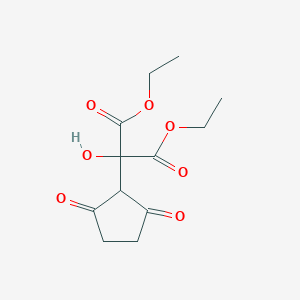
![2-[(14-Bromotetradecyl)oxy]oxane](/img/structure/B14294040.png)
